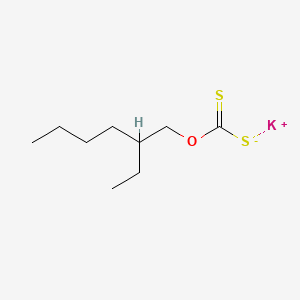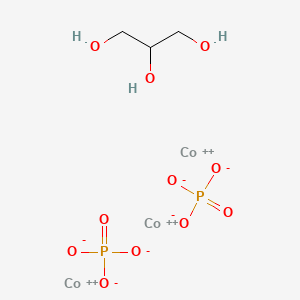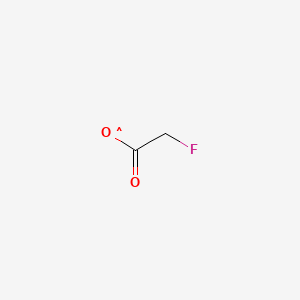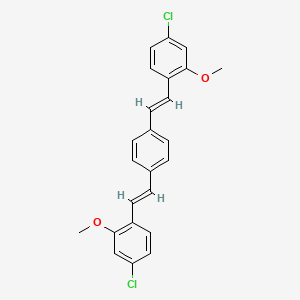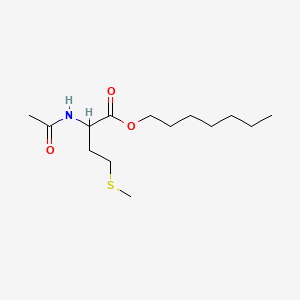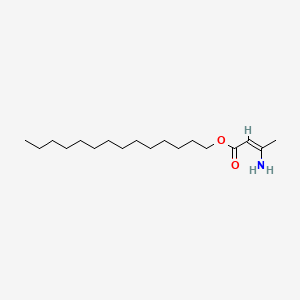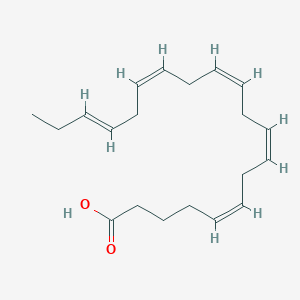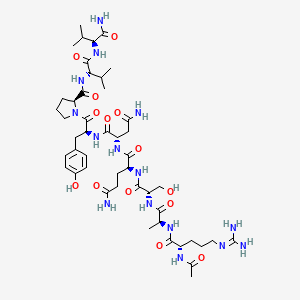
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence is often used in biochemical research due to its specific interactions with enzymes and proteins. The acetyl group at the N-terminus and the amide group at the C-terminus provide stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups if disulfide bonds were present.
科学研究应用
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a model peptide in drug development.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 involves its interaction with specific enzymes and proteins. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. This interaction is crucial for studying enzyme kinetics and inhibition. The molecular targets include various proteases, and the pathways involved are related to protein degradation and signal transduction.
相似化合物的比较
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A shorter peptide with similar properties.
Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with a different sequence but similar applications.
Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)NH2: A cyclic peptide with enhanced stability and cell permeability.
Uniqueness
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which provides distinct interactions with enzymes and proteins. The presence of arginine and tyrosine residues contributes to its binding affinity and specificity.
属性
CAS 编号 |
120728-89-4 |
|---|---|
分子式 |
C47H75N15O14 |
分子量 |
1074.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C47H75N15O14/c1-22(2)36(38(50)68)60-45(75)37(23(3)4)61-44(74)33-10-8-18-62(33)46(76)31(19-26-11-13-27(65)14-12-26)58-42(72)30(20-35(49)67)57-41(71)29(15-16-34(48)66)56-43(73)32(21-63)59-39(69)24(5)54-40(70)28(55-25(6)64)9-7-17-53-47(51)52/h11-14,22-24,28-33,36-37,63,65H,7-10,15-21H2,1-6H3,(H2,48,66)(H2,49,67)(H2,50,68)(H,54,70)(H,55,64)(H,56,73)(H,57,71)(H,58,72)(H,59,69)(H,60,75)(H,61,74)(H4,51,52,53)/t24-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI 键 |
OGYVNYLSKKDUIS-FEVJWVAESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

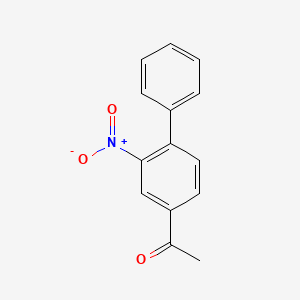

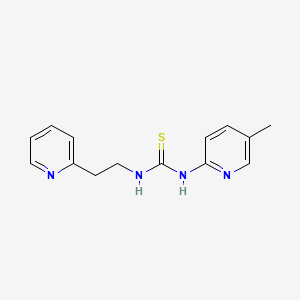
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
